1-Azaspiro[4.4]nonan-4-amine
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Overview
Description
1-Azaspiro[44]nonan-4-amine is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Azaspiro[4.4]nonan-4-amine can be synthesized through various synthetic routes. One common method involves the intramolecular 1,3-dipolar cycloaddition of 5,5-dialkyl-1-pyrroline N-oxides. The reaction conditions often include the use of pent-4-enylmagnesium bromide and subsequent oxidation to alkenylnitrone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions and using appropriate catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Azaspiro[4.4]nonan-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonyl chloride, PPh3-CBr4, and various oxidizing and reducing agents . The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include hexahydro-1H,6H-cyclopenta[c]pyrrolo[1,2-b]isoxazole, octahydrocyclopenta[c]azepines, and perhydro-cyclopenta[2,3]azeto[1,2-a]pyrrol derivatives .
Scientific Research Applications
1-Azaspiro[4.4]nonan-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Mechanism of Action
The mechanism of action of 1-Azaspiro[4.4]nonan-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-Azaspiro[4.4]nonan-4-amine include:
- 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonane
- 1-Azaspiro[4.4]nonan-1-oxyl
- 2,2-Dimethyl-1-azaspiro[4.4]nonane
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Biological Activity
Overview
1-Azaspiro[4.4]nonan-4-amine is a bicyclic compound characterized by a spirocyclic structure that includes a nitrogen atom. This unique arrangement contributes to its distinct chemical properties and biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's ability to interact with biological systems has been explored through various studies, revealing its potential in drug discovery and therapeutic applications.
Biological Activities
Research indicates that this compound exhibits several biological activities, particularly in the following areas:
Antiproliferative Activity
Several studies have investigated the antiproliferative effects of derivatives of this compound:
- Inhibition of EGFR: Compounds derived from this compound have demonstrated inhibitory effects on the epidermal growth factor receptor (EGFR), with notable IC50 values indicating their potency. For example, derivatives like 6b and 7b exhibited IC50 values of 84 nM and 78 nM, respectively, showcasing their potential as anticancer agents .
Compound | IC50 (nM) | Target |
---|---|---|
6b | 84 | EGFR |
7b | 78 | EGFR |
Anticonvulsant Properties
Research has also highlighted the anticonvulsant properties of certain derivatives:
- N-(2,4-Dichlorophenyl)-amino-2-azaspiro[4.4]nonane-1,3-dione was found to exhibit significant anti-seizure activity in animal models, with effective doses reported at 100 mg/kg in mice and 30 mg/kg in rats . This compound's mechanism involves interaction with GABA(A) receptors, which are crucial for neurotransmission regulation.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets:
- Protein Interactions: The compound's ability to stabilize protein structures makes it useful as a probe in biochemical assays.
- GABA(A) Receptor Modulation: Certain derivatives enhance GABAergic activity, leading to anticonvulsant effects.
Study on Antiproliferative Effects
A study published in MDPI focused on synthesizing novel derivatives of this compound aimed at targeting cancer pathways. The results indicated that compounds significantly increased apoptotic markers while reducing anti-apoptotic markers in treated cell lines .
Anticonvulsant Efficacy Assessment
Another investigation assessed the anticonvulsant efficacy of various derivatives through maximal electroshock (MES) tests and pentylenetetrazole (scPTZ) tests. The study concluded that certain derivatives not only displayed efficacy but also had favorable safety profiles based on neurotoxicity assessments .
Properties
Molecular Formula |
C8H16N2 |
---|---|
Molecular Weight |
140.23 g/mol |
IUPAC Name |
1-azaspiro[4.4]nonan-4-amine |
InChI |
InChI=1S/C8H16N2/c9-7-3-6-10-8(7)4-1-2-5-8/h7,10H,1-6,9H2 |
InChI Key |
PQIKSOGSQGAJNI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(CCN2)N |
Origin of Product |
United States |
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